Z-YVAD-cmk, also known as Ac-Tyr-Val-Ala-Asp-chloromethyl ketone, is a potent inhibitor of caspase-1, an enzyme crucial for the inflammatory response and apoptosis. This compound has garnered attention in the field of biochemistry and pharmacology due to its ability to modulate caspase activity, which plays a significant role in various pathological conditions, including neuroinflammation and autoimmune diseases. The compound's structure includes a chloromethyl ketone moiety that facilitates its irreversible binding to the active site of caspases, thereby inhibiting their enzymatic activity.
Z-YVAD-cmk is derived from the YVAD peptide sequence, which is recognized by caspase-1. The synthesis of this compound has been documented in various studies focusing on caspase inhibitors and their therapeutic applications. Its formulation typically involves solid-phase peptide synthesis techniques that allow for the precise incorporation of functional groups essential for its inhibitory properties .
Z-YVAD-cmk falls under the category of peptidomimetic inhibitors, specifically designed to target cysteine-dependent proteases known as caspases. These inhibitors are classified based on their selectivity and mechanism of action, with Z-YVAD-cmk being particularly noted for its specificity towards caspase-1, which is involved in the maturation of pro-inflammatory cytokines such as interleukin-1β .
The synthesis of Z-YVAD-cmk employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This process allows for the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps to obtain the final product.
Z-YVAD-cmk features a core peptide structure consisting of four amino acids—tyrosine, valine, alanine, and aspartic acid—followed by a chloromethyl ketone group. This structure allows for specific interactions with the active site of caspase-1.
The molecular formula for Z-YVAD-cmk is C₁₃H₁₅N₃O₄S, and its molecular weight is approximately 301.34 g/mol. The presence of the chloromethyl ketone moiety is critical for its mechanism of action as it forms a covalent bond with the catalytic cysteine residue in caspases .
Z-YVAD-cmk primarily undergoes irreversible binding to the active site of caspase-1 through nucleophilic attack by the thiol group of cysteine on the chloromethyl ketone moiety. This reaction effectively inhibits the enzyme's activity.
Z-YVAD-cmk inhibits caspase-1 by forming a covalent bond with its active site cysteine residue. This action prevents the enzyme from cleaving its substrates, which are critical for inflammatory signaling pathways.
Studies have shown that treatment with Z-YVAD-cmk reduces levels of mature interleukin-1β and interleukin-18 in various experimental models, demonstrating its effectiveness in modulating inflammatory responses .
Z-YVAD-cmk has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3